Methyl 2-amino-3,3-difluorobutanoate

Description

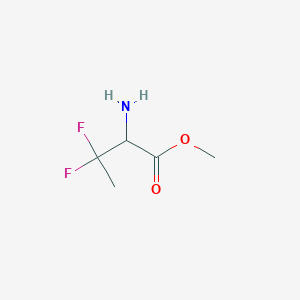

Methyl 2-amino-3,3-difluorobutanoate is a fluorinated amino ester with the molecular formula C₅H₉F₂NO₂. This compound features a methyl ester group, an amine substituent at the second carbon, and two fluorine atoms at the third carbon of the butanoate backbone. Fluorinated amino esters are critical intermediates in pharmaceutical synthesis due to their ability to enhance metabolic stability and modulate physicochemical properties, such as lipophilicity and bioavailability .

Properties

CAS No. |

140647-77-4 |

|---|---|

Molecular Formula |

C5H9F2NO2 |

Molecular Weight |

153.13 g/mol |

IUPAC Name |

methyl 2-amino-3,3-difluorobutanoate |

InChI |

InChI=1S/C5H9F2NO2/c1-5(6,7)3(8)4(9)10-2/h3H,8H2,1-2H3 |

InChI Key |

XGBYRPAKIAUCHJ-UHFFFAOYSA-N |

SMILES |

CC(C(C(=O)OC)N)(F)F |

Canonical SMILES |

CC(C(C(=O)OC)N)(F)F |

Synonyms |

Butanoic acid, 2-amino-3,3-difluoro-, methyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups, fluorine substitution patterns, or ester backbones:

Ethyl 2-amino-3,3-difluorobutanoate hydrochloride

- Molecular formula: C₆H₁₁F₂NO₂·HCl

- Molecular weight : 207.62 g/mol (free base: 151.16 g/mol)

- Key features : Ethyl ester (vs. methyl), hydrochloride salt form.

- Synthesis : Prepared via condensation and salt formation, as evidenced in Enamine Ltd’s building blocks catalogue .

- Applications : Used as a building block for bioactive molecules, leveraging its fluorine atoms for enhanced stability.

Ethyl 3-amino-4,4-difluorobutanoate

- Molecular formula: C₆H₁₁F₂NO₂

- Molecular weight : 175.16 g/mol

- Key features: Fluorines at C4 instead of C3; amino group at C3.

- Synthesis : Commercial availability (CAS 1599057-72-3) indicates scalable synthetic routes, likely involving fluorination of ketone precursors .

- Physicochemical properties: Predicted density 1.170 g/cm³ and boiling point 307.2°C, suggesting higher hydrophobicity compared to non-fluorinated analogs .

Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate

- Molecular formula: C₁₃H₁₈FNO₂

- Molecular weight : 239.29 g/mol

- Key features : Aromatic fluorophenyl group and extended alkyl chain.

- Synthesis : Derived from multi-step alkylation and esterification processes .

- Biological relevance : Structural similarity to neuroactive compounds, though specific activity data is unavailable.

Ethyl 3-(benzyl(methyl)amino)-2,2-difluoropropanoate

- Molecular formula: C₁₂H₁₅F₂NO₂

- Molecular weight : 243.25 g/mol

- Key features : Difluoro substitution at C2; benzyl-methylamine side chain.

- Properties : Predicted pKa 2.53, indicating moderate acidity at physiological pH .

Structural and Functional Analysis

Fluorine Substitution Patterns

- Ethyl 3-amino-4,4-difluorobutanoate: Fluorines at C4 may alter steric effects, influencing conformational flexibility .

Ester Group Impact

- Methyl vs. ethyl esters : Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates than ethyl esters, affecting metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.